Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride

Description

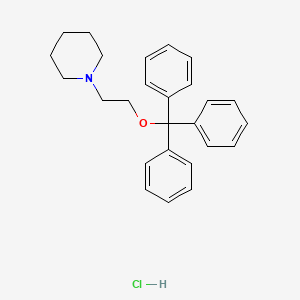

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride is a piperidine derivative featuring a bulky triphenylmethoxyethyl substituent. The hydrochloride salt enhances its aqueous solubility, a critical factor for pharmaceutical applications.

Properties

CAS No. |

102207-16-9 |

|---|---|

Molecular Formula |

C26H30ClNO |

Molecular Weight |

408.0 g/mol |

IUPAC Name |

1-(2-trityloxyethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C26H29NO.ClH/c1-5-13-23(14-6-1)26(24-15-7-2-8-16-24,25-17-9-3-10-18-25)28-22-21-27-19-11-4-12-20-27;/h1-3,5-10,13-18H,4,11-12,19-22H2;1H |

InChI Key |

RTFAUOLCBWPXPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic method for this compound involves the nucleophilic substitution reaction between piperidine and 2-(triphenylmethoxy)ethyl chloride. The reaction proceeds as follows:

- Starting Materials: Piperidine and 2-(triphenylmethoxy)ethyl chloride

- Reaction Medium: Anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: Reflux under inert atmosphere to promote substitution

- Base: A suitable base (e.g., triethylamine) is often added to neutralize hydrochloric acid generated during the reaction

- Work-up: The reaction mixture is treated with hydrochloric acid to convert the free base into its hydrochloride salt, followed by purification through crystallization or chromatography

This method ensures the selective alkylation of the nitrogen atom of piperidine with the triphenylmethoxyethyl moiety, yielding the hydrochloride salt with high purity and yield.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but adapted for scale-up:

- Use of industrial-grade solvents and reagents

- Larger reaction vessels with precise temperature and stirring controls

- Purification via crystallization on a large scale or preparative chromatography to achieve pharmaceutical-grade purity

- Process optimization to maximize yield and minimize impurities

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Piperidine + 2-(triphenylmethoxy)ethyl chloride, base, reflux in DCM/THF | Formation of Piperidine, 1-(2-(triphenylmethoxy)ethyl) (free base) |

| 2 | Treatment with HCl in suitable solvent | Conversion to hydrochloride salt |

| 3 | Purification by crystallization or chromatography | Pure this compound |

Alternative Synthetic Considerations

No widely documented alternative routes exist for this compound, likely due to the straightforward and efficient nature of the nucleophilic substitution. However, related literature on piperidine derivatives suggests:

- Protection/deprotection strategies for sensitive groups if present

- Use of different leaving groups on the alkylating agent (e.g., tosylates or mesylates instead of chlorides)

- Variation in solvent and base to optimize reaction kinetics and selectivity

Chemical Reaction Analysis

Reaction Type

- Nucleophilic Substitution (SN2): The nitrogen lone pair of piperidine attacks the electrophilic carbon in 2-(triphenylmethoxy)ethyl chloride, displacing chloride ion.

Reaction Conditions Impact

- Solvent: Polar aprotic solvents favor SN2 reactions; dichloromethane and tetrahydrofuran are commonly used.

- Temperature: Reflux conditions accelerate the reaction.

- Base: Neutralizes HCl formed, preventing protonation of piperidine and driving reaction forward.

Purification and Salt Formation

- Addition of hydrochloric acid post-reaction converts the free base to the hydrochloride salt, which is more stable and easier to handle.

- Crystallization from suitable solvents yields pure solid.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Piperidine; 2-(triphenylmethoxy)ethyl chloride |

| Solvents | Dichloromethane, Tetrahydrofuran |

| Base | Triethylamine or equivalent |

| Temperature | Reflux (approx. 40-70 °C depending on solvent) |

| Reaction Time | Several hours (typically 4-12 h) |

| Work-up | Acidification with HCl to form hydrochloride salt |

| Purification | Crystallization or chromatographic methods |

| Yield | High (typically >75% under optimized conditions) |

| Purity | >98% after purification |

Additional Notes

- No direct alternative synthetic patents or literature specifically for this compound were found beyond the described nucleophilic substitution method.

- The compound’s synthesis parallels common procedures for piperidine alkylation with bulky ether substituents.

- Handling precautions include controlling moisture and temperature to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of new piperidine derivatives with different substituents.

Scientific Research Applications

Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Cloperastine Hydrochloride

- Structure : 1-[2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine hydrochloride .

- Key Differences : Replaces the triphenylmethoxy group with a (4-chlorophenyl)(phenyl)methoxy substituent.

- Properties: Molecular Weight: 366.33 (vs. ~439.25 for the main compound, estimated). Solubility: Highly soluble in water, methanol, and ethanol . Crystalline Forms: Exhibits polymorphs (Form I and II) with distinct dissolution rates and bioavailability .

- Application : Antitussive agent, highlighting how reduced steric bulk compared to the main compound may improve pharmacokinetics.

1-(2-(4-(4H-1,2,4-Triazol-4-yl)Phenoxy)ethyl)piperidine Hydrochloride

- Structure: Triazolylphenoxyethyl substitution on piperidine .

- Key Differences : Incorporates a heterocyclic triazole ring instead of triphenylmethyl.

- Properties :

- Activity : The triazole group may engage in hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors).

1-(2-Methoxyphenyl)-4-(Piperidin-4-yl)piperazine (Compound 4)

Physicochemical Properties

*Estimated based on molecular formula.

Key Research Findings

- Crystalline Forms : Cloperastine’s polymorphs (Forms I and II) demonstrate how salt forms and substituents impact dissolution and bioavailability .

- Electronic Effects : Halogenated derivatives (e.g., 4-chlorophenyl in Cloperastine) enhance metabolic stability and binding affinity through hydrophobic interactions .

- Steric Effects : Bulky groups like triphenylmethoxy may reduce solubility but improve receptor binding specificity.

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, Piperidine, 1-(2-(triphenylmethoxy)ethyl)-, hydrochloride is a compound that has been investigated for its potential therapeutic applications. This article delves into the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound This compound features a piperidine ring substituted with a triphenylmethoxy group. This structural modification is crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzyme Activity : Similar piperidine derivatives have shown the ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Compounds that inhibit AChE can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

- Receptor Interaction : Piperidine derivatives have also been studied for their interaction with various receptors, including tropomyosin-related kinases (Trks). These receptors are involved in pain sensation and cancer cell signaling pathways. Inhibitors targeting Trk receptors could provide new avenues for pain management and cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| AChE Inhibition | Significant inhibition | |

| Trk Receptor Inhibition | Potential anti-cancer effects | |

| Neuroprotective Effects | Increased neuronal survival |

Case Studies

- Neuroprotective Effects : A study focused on piperidine derivatives demonstrated that they could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of signaling pathways involved in cell survival .

- Cancer Treatment Potential : In vitro studies have indicated that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through caspase activation, suggesting their potential as chemotherapeutic agents .

- Pain Management : Research has shown that certain piperidine compounds can alleviate pain in animal models by acting on Trk receptors, thus providing a basis for developing new analgesics .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound consists of three critical moieties:

- Piperidine ring : A six-membered nitrogen-containing heterocycle, enabling hydrogen bonding and basicity via the amine group.

- Ethoxy linker : A two-carbon chain connecting the piperidine to the triphenylmethoxy group, providing flexibility and influencing spatial orientation.

- Triphenylmethoxy (trityl) group : A bulky, lipophilic substituent that introduces steric hindrance and reduces solubility in polar solvents.

The trityl group acts as a protecting moiety for hydroxyl groups in synthetic intermediates, while its hydrophobicity may enhance membrane permeability in biological studies. Reactivity is modulated by steric effects, particularly in nucleophilic substitutions or catalytic reactions .

Intermediate: What synthetic strategies introduce the triphenylmethoxy group into piperidine derivatives?

The triphenylmethoxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions :

- Substitution : React a hydroxyl-containing precursor (e.g., 2-hydroxyethylpiperidine) with triphenylmethyl chloride (TrCl) in the presence of a base (e.g., NaH or pyridine) to deprotonate the hydroxyl group.

- Mitsunobu reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the hydroxyl group to triphenylmethanol under mild conditions.

Key considerations include anhydrous conditions to prevent hydrolysis of TrCl and monitoring by TLC or HPLC to confirm completion .

Advanced: How does the triphenylmethoxy group affect biological target interactions compared to other protecting groups?

The trityl group’s steric bulk and lipophilicity alter binding kinetics compared to smaller groups (e.g., methyl or benzyl):

- Steric hindrance : May reduce binding affinity to enzymes with deep active sites (e.g., acetylcholinesterase) but enhance selectivity for surface-exposed pockets.

- Lipophilicity : Increases logP, potentially improving blood-brain barrier penetration in neurological studies.

Comparative studies with analogs like Cloperastine Hydrochloride (which has a (4-chlorophenyl)(phenyl)methoxy group) show that trityl-modified compounds exhibit longer half-lives due to reduced metabolic degradation .

Basic: What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes.

- Storage : Keep in a sealed container under inert gas (e.g., N₂) to prevent hydrolysis.

Refer to safety data sheets for region-specific disposal guidelines, as the compound may require incineration or chemical neutralization .

Advanced: How do the triphenylmethoxy and piperidine moieties contribute to spectroscopic characterization?

- NMR :

- ¹H NMR : Aromatic protons from the trityl group appear as a multiplet at δ 7.2–7.5 ppm. Piperidine protons show splitting patterns dependent on ring substitution (e.g., axial vs. equatorial H).

- ¹³C NMR : The quaternary carbon in the trityl group resonates near δ 86 ppm.

- Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) corresponds to the molecular weight (C₂₆H₃₀ClNO₂, ~436 g/mol). Fragmentation includes loss of the trityl group (m/z 243) and cleavage of the ethoxy linker.

These features aid in verifying synthetic intermediates and detecting impurities .

Intermediate: How can solubility challenges be addressed in reaction optimization?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to dissolve the hydrochloride salt. For non-polar reactions, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

- Salt formation : Convert to a free base using aqueous NaOH, extract into dichloromethane, and re-protonate with HCl post-reaction.

Solubility data for analogs (e.g., Cloperastine Hydrochloride) indicate >10 mg/mL in water, suggesting similar behavior for this compound .

Advanced: How can conflicting stability data under varying pH conditions be resolved?

- Experimental design : Conduct accelerated stability studies at pH 1–12 (37°C, 1 week) and analyze degradation products via HPLC-MS.

- Contradictory data analysis : Compare with structurally related compounds (e.g., piperidine hydrochlorides with bulky substituents). For instance, Cloperastine Hydrochloride is stable at pH 4–8 but degrades in strong acids/bases via hydrolysis of the ether bond.

Recommend storing the compound at pH 6–7 in amber vials to minimize photodegradation .

Intermediate: What are common side reactions during synthesis, and how are they mitigated?

- Incomplete protection : Monitor by TLC (Rf shift after tritylation) and re-treat with excess TrCl if needed.

- Deprotection under acidic conditions : Avoid HCl in methanol; instead, use HBr in acetic acid for selective trityl removal.

- Oxidation of the ethoxy linker : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during prolonged reactions.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.